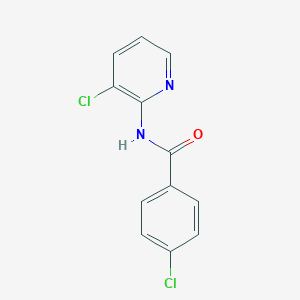
4-chloro-N-(3-chloropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has generated significant interest due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloropyridine group and a chlorobenzene group.
Scientific Research Applications
4-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of a protein called GSK-3β, which is involved in a variety of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β has been linked to a number of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, this compound has the potential to be used as a tool compound to study the role of GSK-3β in these diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of GSK-3β with an IC50 value of 44 nM. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit GSK-3β activity in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Another advantage is that this compound has a high affinity for GSK-3β, making it a potent inhibitor of this enzyme. However, one limitation of using this compound is that it may have off-target effects on other proteins that contain ATP-binding sites. Therefore, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the inhibition of GSK-3β.
Future Directions
There are several future directions for research on 4-chloro-N-(3-chloropyridin-2-yl)benzamide. One direction is to investigate the therapeutic potential of this compound in diseases that are associated with GSK-3β dysregulation such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of GSK-3β. Additionally, it would be interesting to investigate the effects of this compound on other cellular processes that are regulated by GSK-3β such as autophagy and cell proliferation.
Synthesis Methods
The synthesis of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11/h1-7H,(H,15,16,17) |
InChI Key |
CIZOHRZXDNXRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)






![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)




